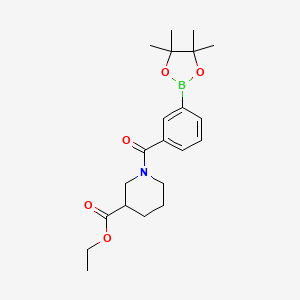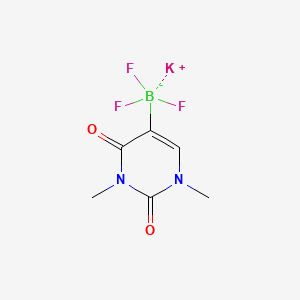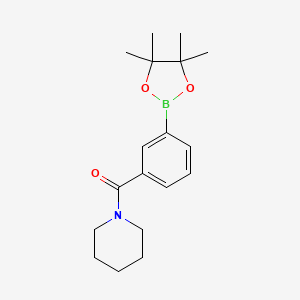
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid
Vue d'ensemble
Description
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is a chemical compound with the CAS Number: 1133116-03-6 . It has a molecular weight of 256.13 . The IUPAC name for this compound is difluoro [2- (trifluoromethoxy)phenyl]acetic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is 1S/C9H5F5O3/c10-8(11,7(15)16)5-3-1-2-4-6(5)17-9(12,13)14/h1-4H,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Chemical Reactions and Synthesis :
- Research by Ansink and Cerfontain (2010) investigated the reactions of various compounds, including (trifluoromethoxy)benzene, with sulfur trioxide. This study provides insights into the chemical behavior and potential applications of compounds related to 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid in synthesis and chemical reactions (Ansink & Cerfontain, 2010).
Pharmaceutical Research :
- A study by Huang et al. (2021) described a metal-free decarboxylative cyclization method using 2,2-difluoro-2-(phenylthio)acetic acid, highlighting the compound's potential in synthesizing biologically active compounds (Huang et al., 2021).
- Wu, Li, and Cao (2011) synthesized difluoromethyl-containing pseudopeptides using 2,2-difluoro-2-(phenylthio)acetic acid, demonstrating the compound's utility in novel peptide synthesis (Wu, Li, & Cao, 2011).
Material Science and Polymer Research :
- Souverain et al. (1980) explored the polymerization of ethylenic monomers initiated by superacids, which includes the study of trifluoromethanesulphonates, a compound related to 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. This research has implications for the development of new materials and polymers (Souverain et al., 1980).
Analytical Chemistry Applications :
- The research by Adamczyk-Woźniak et al. (2021) on (trifluoromethoxy)phenylboronic acids, which are structurally related to 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid, focused on their physicochemical, structural, and antimicrobial properties. This study is significant for understanding the analytical applications of such compounds (Adamczyk-Woźniak et al., 2021).
Environmental and Safety Assessments :
- Flavourings (2014) provided a scientific opinion on the safety assessment of a related compound, perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, for use in food contact materials. Such studies are crucial for evaluating the environmental and health impacts of related fluorochemicals (Flavourings, 2014).
Safety And Hazards
This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P363 (Wash contaminated clothing before reuse), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P310 (Immediately call a POISON CENTER or doctor/physician), P321 (Specific treatment (see … on this label)), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash … thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P405 (Store locked up), and P501 (Dispose of contents/container to …) .
Propriétés
IUPAC Name |
2,2-difluoro-2-[2-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c10-8(11,7(15)16)5-3-1-2-4-6(5)17-9(12,13)14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKMKBRSFLYDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)(F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674966 | |
| Record name | Difluoro[2-(trifluoromethoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid | |
CAS RN |
1133116-03-6 | |
| Record name | Difluoro[2-(trifluoromethoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















